2-Amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids. This compound is characterized by the presence of an amino group, a carboxylic acid group, and a trifluoroalkyl substituent on the propanoic acid backbone. The methoxyphenyl group enhances its structural complexity and potential biological activity. The compound is of interest in various fields, including medicinal chemistry and organic synthesis.
The compound can be synthesized from commercially available precursors, particularly those containing trifluoromethyl and methoxy groups. Its synthesis is often explored in the context of developing pharmaceuticals or as a building block for more complex organic molecules.
2-Amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid is classified as:
The synthesis of 2-Amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid typically involves several key steps:
The molecular structure of 2-Amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid can be represented by its molecular formula . The structural formula includes:
COc1ccccc1C(C(C(=O)O)N)(F)(F)F
InChI=1S/C11H12F3N O3/c1-15-9-5-3-4-8(7-9)10(12)11(13)14/h3-7H,12H2,(H,13,14)
2-Amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid can participate in various chemical reactions:
These reactions are fundamental in synthesizing derivatives and exploring the compound's reactivity in biological systems.
The mechanism of action for 2-Amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid primarily relates to its potential biological activities:
Research into its specific interactions at the molecular level is ongoing and could reveal insights into its pharmacological potential.
The trifluoromethyl group significantly affects the compound's lipophilicity and electronic properties, enhancing its potential bioactivity compared to non-fluorinated analogs.
2-Amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid has several applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4